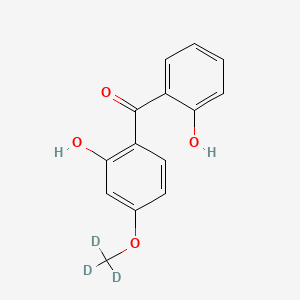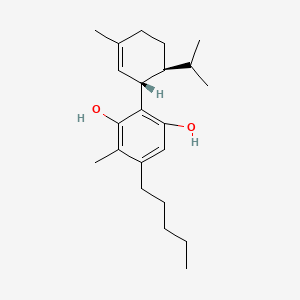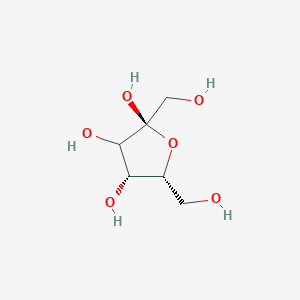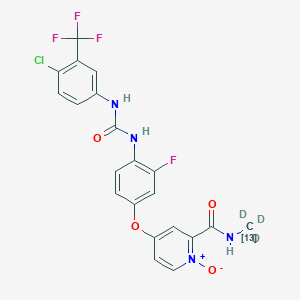
Artd10/parp10-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It targets mono-ADP-ribosyltransferases ARTD10/PARP10 and poly (ADP-ribose) polymerase-1 ARTD1/PARP1 with IC50 values of 2.0 μM and 9.7 μM, respectively . This compound has shown potential in various scientific research applications, particularly in the fields of cancer biology and cellular metabolism.
Méthodes De Préparation
The synthesis of Artd10/parp10-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The specific synthetic routes and reaction conditions are detailed in various research articles and patents. Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Analyse Des Réactions Chimiques
Artd10/parp10-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of functional groups such as hydroxyl, amino, and carboxyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Applications De Recherche Scientifique
Artd10/parp10-IN-2 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool to study the mechanisms of ADP-ribosylation and its effects on cellular processes. In biology, it has been shown to modulate mitochondrial function and influence metabolic processes . In medicine, this compound has demonstrated potential as an anti-cancer agent by inhibiting the activity of poly (ADP-ribose) polymerase enzymes, which are involved in DNA repair and cell proliferation . Additionally, it has applications in the study of neurodegenerative diseases and inflammation .
Mécanisme D'action
Artd10/parp10-IN-2 exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase enzymes. These enzymes are involved in the post-translational modification of proteins through the addition of ADP-ribose units. By inhibiting these enzymes, this compound disrupts the ADP-ribosylation process, leading to alterations in cellular signaling pathways and metabolic processes . The compound specifically targets the catalytic domains of ARTD10/PARP10 and ARTD1/PARP1, preventing the transfer of ADP-ribose to substrate proteins .
Comparaison Avec Des Composés Similaires
Artd10/parp10-IN-2 is unique in its ability to inhibit both mono-ADP-ribosyltransferases and poly (ADP-ribose) polymerase enzymes. Similar compounds include ARTD10/PARP10-IN-1 and other PARP inhibitors that target specific members of the poly (ADP-ribose) polymerase family . this compound stands out due to its non-selective inhibition and higher potency. Other similar compounds include ARTD8/PARP14 inhibitors and ARTD7/PARP15 inhibitors, which have different selectivity profiles and biological activities .
Propriétés
Formule moléculaire |
C12H13N3O3 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
(Z)-N'-(3-carbamoylphenyl)-N-methylbut-2-enediamide |
InChI |
InChI=1S/C12H13N3O3/c1-14-10(16)5-6-11(17)15-9-4-2-3-8(7-9)12(13)18/h2-7H,1H3,(H2,13,18)(H,14,16)(H,15,17)/b6-5- |
Clé InChI |
FYQRBLGGKLIYRQ-WAYWQWQTSA-N |
SMILES isomérique |
CNC(=O)/C=C\C(=O)NC1=CC=CC(=C1)C(=O)N |
SMILES canonique |
CNC(=O)C=CC(=O)NC1=CC=CC(=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)



![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B12401956.png)


